Cas no 216976-30-6 (3-Fluoro-5-methylbenzonitrile)
3-Fluoro-5-methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-5-methylbenzonitrile
- 3-cyano-5-fluorotoluene
- 3-fluoro-5-methyl-benzonitrile
- 5-fluoro-3-methylbenzenecarbonitrile
- Benzonitrile, 3-fluoro-5-methyl- (9CI)
- 3-Fluoro-5-methyl benzonitrile
- PubChem8336
- KSC497I6F
- WT074
- RW3555
- SBB063640
- 5-FLUORO-3-METHYLBENZONITRILE
- VZ26855
- AS05010
- CM13093
- LF10940
- AS02720
- BENZONITRILE, 3-FLUORO-5-METHYL-
- SY016477
- SCHEMBL255241
- MFCD03094312
- 216976-30-6
- PS-9121
- GKUQCZSZQBEHCP-UHFFFAOYSA-N
- EN300-112741
- AKOS005259317
- FT-0654700
- AM20060074
- AC-26133
- DTXSID60380936
- J-512531
- FT-0602516
- CS-W003000
- DB-023822
-
- MDL: MFCD03094312
- Inchi: 1S/C8H6FN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3
- InChI Key: GKUQCZSZQBEHCP-UHFFFAOYSA-N
- SMILES: FC1C=C(C#N)C=C(C)C=1
Computed Properties
- Exact Mass: 135.04800
- Monoisotopic Mass: 135.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 23.8
Experimental Properties
- Color/Form: White solid
- Density: 1.11
- Melting Point: 53-56℃
- Boiling Point: 212.6±20.0 °C at 760 mmHg
- Flash Point: 88.7±12.1 °C
- Refractive Index: 1.484
- PSA: 23.79000
- LogP: 2.00578
- Solubility: Not determined
3-Fluoro-5-methylbenzonitrile Security Information
- Signal Word:warning
- Hazard Statement: Toxic
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:UN3439
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Packing Group:III
- Safety Term:6.1
- Packing Group:III
- Hazard Level:6.1
- Storage Condition:Store at 4°C,-4At ℃Store…Better
3-Fluoro-5-methylbenzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Fluoro-5-methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037166-1g |
3-Fluoro-5-methylbenzonitrile |
216976-30-6 | 96% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 037166-5g |
3-Fluoro-5-methylbenzonitrile |
216976-30-6 | 96% | 5g |
£29.00 | 2022-03-01 | |
| Fluorochem | 037166-10g |
3-Fluoro-5-methylbenzonitrile |
216976-30-6 | 96% | 10g |
£52.00 | 2022-03-01 | |
| Fluorochem | 037166-100g |
3-Fluoro-5-methylbenzonitrile |
216976-30-6 | 96% | 100g |
£439.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F120485-100g |
3-Fluoro-5-methylbenzonitrile |
216976-30-6 | 97% | 100g |
¥1260.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F120485-1g |
3-Fluoro-5-methylbenzonitrile |
216976-30-6 | 97% | 1g |
¥36.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F120485-25g |
3-Fluoro-5-methylbenzonitrile |
216976-30-6 | 97% | 25g |
¥333.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F120485-5g |
3-Fluoro-5-methylbenzonitrile |
216976-30-6 | 97% | 5g |
¥77.90 | 2023-09-02 | |
| Alichem | A010003613-1g |
3-Fluoro-5-methylbenzonitrile |
216976-30-6 | 97% | 1g |
$1460.20 | 2023-09-02 | |
| Apollo Scientific | PC5914-1g |
3-Fluoro-5-methylbenzonitrile |
216976-30-6 | 95% | 1g |
£10.00 | 2022-10-12 |
3-Fluoro-5-methylbenzonitrile Suppliers
3-Fluoro-5-methylbenzonitrile Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 3-Fluoro-5-methylbenzonitrile
Comprehensive Overview of 3-Fluoro-5-methylbenzonitrile (CAS No. 216976-30-6): Properties, Applications, and Industry Insights
3-Fluoro-5-methylbenzonitrile (CAS No. 216976-30-6) is a fluorinated aromatic nitrile compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of both fluoro and nitrile functional groups on the benzene ring makes it a versatile intermediate for synthesizing complex molecules. This compound is often searched under related terms such as "3-fluoro-5-methylbenzonitrile synthesis", "CAS 216976-30-6 applications", and "fluorinated benzonitrile derivatives", reflecting its relevance in modern organic chemistry.
The molecular structure of 3-Fluoro-5-methylbenzonitrile combines a methyl group at the 5-position and a fluorine atom at the 3-position, which influence its electronic properties and reactivity. Researchers frequently investigate its HPLC purity, NMR spectra, and solubility profiles for quality control in synthetic workflows. Recent trends in green chemistry have also spurred interest in eco-friendly methods to produce this compound, aligning with global demands for sustainable manufacturing.
In pharmaceutical applications, 3-Fluoro-5-methylbenzonitrile serves as a key building block for drug discovery, particularly in the development of kinase inhibitors and CNS-targeting agents. Its meta-substitution pattern enhances binding affinity in biological systems, making it valuable for structure-activity relationship (SAR) studies. Industry professionals often search for "nitrile-containing drug intermediates" or "fluorinated aromatic compounds in medicine", highlighting its cross-disciplinary importance.
The compound's thermal stability and compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) further expand its utility in material science. With the rise of OLED technology and organic electronics, fluorinated nitriles like CAS 216976-30-6 are explored for their electron-withdrawing properties in charge-transport layers. This aligns with frequent search queries such as "high-performance organic semiconductors" and "fluorine in electronic materials".
Analytical characterization of 3-Fluoro-5-methylbenzonitrile typically involves GC-MS, FTIR, and X-ray crystallography to confirm its structural integrity. Suppliers and researchers emphasize batch-to-batch consistency, especially for GMP-compliant applications. The compound's storage conditions (often under inert atmospheres) and handling precautions are critical considerations, frequently addressed in technical datasheets.
Emerging applications in catalysis and metal-organic frameworks (MOFs) have renewed interest in this chemical. Its ability to act as a ligand precursor or functional linker in porous materials responds to trending searches like "advanced catalytic systems" and "MOF design strategies". As regulatory landscapes evolve, documentation of REACH compliance and safety data for 216976-30-6 remains essential for commercial distribution.
Future research directions may explore continuous flow synthesis of 3-Fluoro-5-methylbenzonitrile to improve scalability, addressing industry demands captured in search terms like "process intensification in fine chemicals". Its role in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs) also positions it at the forefront of next-generation therapeutics innovation.
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